molecular formula C7H9N3O4 B1613830 methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate CAS No. 923283-30-1

methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B1613830
CAS No.: 923283-30-1
M. Wt: 199.16 g/mol
InChI Key: HCXMLRVXGCCXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a nitro group at the 4-position, an ethyl group at the 1-position, and a carboxylate ester group at the 3-position

Scientific Research Applications

Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: The compound can be used to study the biological activity of pyrazole derivatives, including their potential as enzyme inhibitors or receptor modulators.

    Medicine: Pyrazole derivatives have shown promise as therapeutic agents for various diseases, and this compound can be used in drug discovery and development.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

“Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate can be achieved through several methods. One common approach involves the condensation of 1-ethyl-3-methyl-4-nitropyrazole with ethyl chloroformate under basic conditions. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) and requires a base like triethylamine or sodium hydride to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various proteins and enzymes, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of the ethyl group at the 1-position and the nitro group at the 4-position can affect its chemical properties and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 1-ethyl-4-nitropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-3-9-4-5(10(12)13)6(8-9)7(11)14-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXMLRVXGCCXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649465
Record name Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923283-30-1
Record name Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.